1-(4-Iodophenyl)-2-methylpropan-1-ol
Description
1-(4-Iodophenyl)-2-methylpropan-1-ol is a secondary alcohol characterized by a 4-iodophenyl group and a branched methylpropanol chain. This compound is synthesized via the α-alkylation of ketones with primary alcohols using lithium tert-butoxide (LiOtBu) as a catalyst. For example, 1-(4-iodophenyl)ethanone reacts with phenylmethanol in toluene under argon to yield the product in 96% efficiency . The iodine substituent confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3 |
InChI Key |
JJVYPXPUMDPHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Halogen or Alkyl Substituents
Table 1: Key Physicochemical Properties of 1-(4-Iodophenyl)-2-methylpropan-1-ol and Analogues
Key Observations :
- Electronic Effects : The iodine atom in the target compound increases polarizability compared to chloro or fluoro analogues, influencing reactivity in cross-coupling reactions.
- Biological Activity : Imidazole-containing analogues (e.g., ) exhibit antimicrobial activity, suggesting that functional group modifications in the target compound could unlock similar properties.
Functional Group Variations
Table 2: Comparison with Derivatives Bearing Heterocycles or Thiourea Groups
Key Observations :
- Thiourea Derivatives : The thiourea group in introduces hydrogen-bonding capacity, which may enhance solubility or receptor binding compared to the parent alcohol.
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